

In-Depth Technical Guide to 2,5-Dibromo-1,4-benzoquinone

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Compound of Interest

Compound Name: 2,5-Dibromo-1,4-benzoquinone

Cat. No.: B160935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dibromo-1,4-benzoquinone**, a halogenated quinone of significant interest in synthetic chemistry and with potential applications in materials science and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and key reactions, presenting data in a clear and accessible format for laboratory and research use.

Chemical Identity and Synonyms

2,5-Dibromo-1,4-benzoquinone is a key synthetic intermediate. Its formal IUPAC name is 2,5-dibromocyclohexa-2,5-diene-1,4-dione.^[1] It is also known by a variety of synonyms, which are useful to recognize when searching chemical databases and literature.

Identifier Type	Value
IUPAC Name	2,5-dibromocyclohexa-2,5-diene-1,4-dione
CAS Number	1633-14-3
PubChem CID	543093
Synonyms	Dibromobenzoquinone, 2,5-Dibromo-p-quinone, 2,5-DIBROMO-P-QUINONE, 2,5-DIBROMO-2,5-CYCLOHEXADIENE-1,4-DIONE, 2,5-Dibromo-p-benzoquinone

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dibromo-1,4-benzoquinone** is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₆ H ₂ Br ₂ O ₂	[1]
Molecular Weight	265.89 g/mol	[1]
Appearance	Light yellow to brown powder/crystal	[2]
Melting Point	193 °C	[3]
Boiling Point (Predicted)	277.3 ± 40.0 °C	[3]
Density (Predicted)	2.400 ± 0.06 g/cm ³	[3]
Purity	>98.0% (GC)	[2]

Experimental Protocols

Synthesis of 2,5-Dibromo-1,4-benzoquinone

A reliable two-step synthesis protocol for **2,5-Dibromo-1,4-benzoquinone** starting from 1,4-dihydroxybenzene (hydroquinone) has been reported.

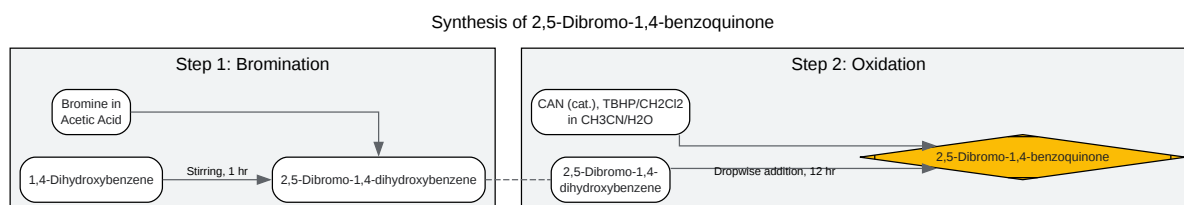
Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

- Suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.
- With stirring, add a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of acetic acid. A slight increase in temperature will be observed.
- A colorless precipitate should form within 10 minutes.
- Continue stirring the solution for 1 hour.

- Filter the resulting solid and wash it with a small amount of acetic acid.
- The mother liquor can be concentrated to obtain additional product. The expected yield is approximately 82% (43.9 g) with a melting point of 185-189 °C.

Step 2: Oxidation to **2,5-Dibromo-1,4-benzoquinone**

- In a solution of 50 mL of acetonitrile (CH_3CN) and 10 mL of water, dissolve 2,5-dibromo-1,4-dihydroxybenzene (2.67 g, 10.0 mmol).
- Add ceric ammonium nitrate (CAN) (2 mol%) as a catalyst.
- Add tert-Butyl hydroperoxide (TBHP) in dichloromethane (CH_2Cl_2) (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) dropwise over 8 hours using a perfusion pump.
- After 12 hours of reaction, remove the solvent under vacuum.
- Dissolve the residue in dichloromethane.
- Extract the organic phase with dilute hydrochloric acid (2 mol/L, 30 mL), water (30 mL), and saturated sodium bicarbonate (NaHCO_3) solution.
- Wash the organic phase with a saturated sodium chloride (NaCl) solution (30 mL) and dry it with magnesium sulfate (MgSO_4).
- Remove the solvent under vacuum to obtain **2,5-Dibromo-1,4-benzoquinone** as a yellow solid. The expected yield is approximately 90% (2.36 g) with a melting point of 179-180 °C.



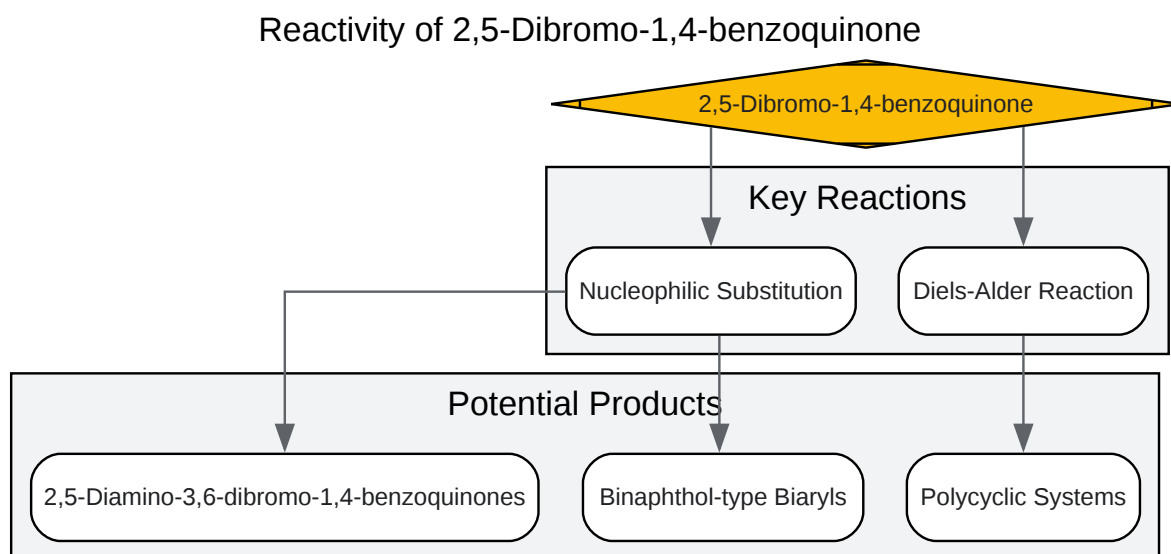
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Caption: A workflow diagram illustrating the two-step synthesis of **2,5-Dibromo-1,4-benzoquinone**.

Reactivity and Potential Applications

2,5-Dibromo-1,4-benzoquinone is a versatile reagent in organic synthesis, primarily utilized in the preparation of more complex molecules.

One of its key applications is in the synthesis of binaphthol-type biaryls.^[4] Additionally, it serves as a precursor for the synthesis of various substituted benzoquinones, such as 2,5-diamino-3,6-dibromo-1,4-benzoquinones, which have been investigated for their antimicrobial and antitumor properties. The synthesis of these derivatives typically involves the nucleophilic substitution of the bromine atoms with various amines.



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Caption: A diagram showing the main reaction pathways for **2,5-Dibromo-1,4-benzoquinone**.

Spectroscopic Data

While a comprehensive public database of the spectra for **2,5-Dibromo-1,4-benzoquinone** is not readily available, data for its derivatives can provide insights into the expected spectral characteristics. For instance, in the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives, the following spectroscopic techniques are commonly used for characterization:

- Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the C=O and C=C bonds of the quinone ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectra would show signals corresponding to the protons on the quinone ring, while ^{13}C NMR would show signals for the carbonyl and vinyl carbons.
- Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns consistent with the structure.

For derivatives such as 2,5-di-(p-anisidino)-3,6-dibromo-1,4-benzoquinone, characteristic IR peaks are observed at 1633, 1580, 3280, and 1420 cm^{-1} . The ^1H NMR spectrum shows multiplets for the aromatic protons and singlets for the NH and OCH_3 protons. The mass spectrum shows characteristic fragments for the parent compound and its substituents.

Safety and Handling

2,5-Dibromo-1,4-benzoquinone is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of **2,5-Dibromo-1,4-benzoquinone** for researchers and professionals. For more specific applications and in-depth studies, consulting the primary literature is recommended.

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References

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